molecular formula C13H22N2O4 B2414928 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide CAS No. 899958-02-2

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide

Cat. No.: B2414928
CAS No.: 899958-02-2
M. Wt: 270.329
InChI Key: VTTQBFFTDFLJMT-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine . This compound has a molecular weight of 171.24 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1,4-dioxaspiro[4.5]decan-2-ylmethanamine is 1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2 . This might give some insights into the structure of “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide”.


Physical and Chemical Properties Analysis

The related compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, is a liquid at room temperature . It has a molecular weight of 171.24 .

Scientific Research Applications

  • Receptor Ligand Applications : One study highlighted the compound as a potent ligand for the 5-HT1A receptor, with implications for developing selective ligands for this receptor or the α1-adrenoceptor. This research suggests potential applications in neurological and psychiatric disorders (Franchini et al., 2014).

  • Neuroprotective and Antinociceptive Potential : Another study found derivatives of the compound to be partial agonists at the 5-HT1A receptor, displaying neuroprotective activity and potent antinociceptive effects in a mouse formalin test. This suggests potential applications in pain management and neuroprotection (Franchini et al., 2017).

  • Metal Complex Synthesis : Research into the synthesis and characterization of certain metal complexes with this compound has been conducted. These complexes have potential applications in various chemical and industrial processes (Canpolat & Kaya, 2004).

  • Synthetic Intermediate for Organic Chemicals : The compound has been used as a bifunctional synthetic intermediate in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides, highlighting its versatility in organic chemistry (Zhang Feng-bao, 2006).

  • Potential in Spirooxazolidinone Synthesis : It has also been used in the synthesis of spirooxazolidinone, which demonstrated potent NK2 receptor antagonist activity. This indicates its potential in developing treatments targeting the tachykinin NK2 receptor (Smith et al., 1995).

Safety and Hazards

The related compound, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine, has some safety and hazard information available. It has the signal word “Danger” and hazard statements H315, H318, H335 . These indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-ethyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-2-14-11(16)12(17)15-8-10-9-18-13(19-10)6-4-3-5-7-13/h10H,2-9H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTQBFFTDFLJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1COC2(O1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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